molecular formula C19H23NO4 B2690441 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one CAS No. 859112-44-0

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one

Cat. No. B2690441
CAS RN: 859112-44-0
M. Wt: 329.396
InChI Key: SAYVKPLXTRBCMA-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as DADMAC, which stands for diallyldimethylammonium chloride. It has been studied for its ability to inhibit the growth of cancer cells and as a potential treatment for neurological disorders.

Scientific Research Applications

Synthesis and Structure

  • The synthesis of related compounds involves methods like the Mannich reaction, highlighting the compound's structural versatility and potential as a growth-regulating agent due to its unique structure, as demonstrated in the preparation of 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one which exhibits growth-regulating activity (Sharifkanov et al., 2001).

Pharmacological Applications

  • Compounds structurally related to 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one have been evaluated for dopamine agonist activity, with findings indicating potential applications in dopamine-related disorders (Brubaker & Colley, 1986).
  • The antiviral activity against coronaviruses and influenza viruses has been documented for 1-thia-4-azaspiro[4.5]decan-3-one derivatives, suggesting the relevance of the spirocyclic scaffold in developing antiviral drugs (Apaydın et al., 2019).

Antimicrobial and Antitubercular Activity

  • The structural motif has been linked to antimicrobial and antitubercular activities, with studies showing the efficacy of related compounds against Mycobacterium tuberculosis and suggesting the potential for developing new antitubercular agents (Pasca et al., 2010).

Environmental Applications

  • Derivatives of the compound have been utilized in environmental applications, such as the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the compound's utility in environmental remediation efforts (Akceylan et al., 2009).

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-9-16-15(11-18(21)24-17(16)10-14(13)2)12-20-5-3-19(4-6-20)22-7-8-23-19/h9-11H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVKPLXTRBCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one

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